molecular formula C8H8ClNO3 B12457538 Methyl 4-amino-3-chloro-5-hydroxybenzoate

Methyl 4-amino-3-chloro-5-hydroxybenzoate

Cat. No.: B12457538
M. Wt: 201.61 g/mol
InChI Key: AZUOWCKIFDONOD-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid and features functional groups such as an amino group, a chloro group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-chloro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 4-amino-3-chloro-5-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

AZUOWCKIFDONOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)O

Origin of Product

United States

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